Fmoc-3-iodo-D-Tyr-OH

Descripción general

Descripción

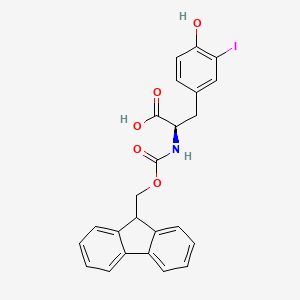

Fmoc-3-iodo-D-Tyr-OH is a chemical compound with the molecular formula C24H20INO5 . It has gained significant attention in the field of research due to its various properties and potential applications.

Synthesis Analysis

Fmoc-3-iodo-D-Tyr-OH is an Fmoc protected tyrosine derivative that is potentially useful for proteomics studies and solid phase peptide synthesis techniques . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .Molecular Structure Analysis

The molecular weight of Fmoc-3-iodo-D-Tyr-OH is 529.324 Da . The exact mass is 529.038635 Da .Chemical Reactions Analysis

Fmoc-3-iodo-D-Tyr-OH is used in the field of peptide synthesis . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical And Chemical Properties Analysis

Fmoc-3-iodo-D-Tyr-OH appears as a white to off-white powder . Its melting point ranges from 147 to 157 ºC . The optical rotation is [a]D20 = 10 ± 4 º (C=1 in DMF) .Aplicaciones Científicas De Investigación

Application in Peptide Synthesis

- Scientific Field : Biochemistry, specifically peptide synthesis .

- Summary of Application : Fmoc-3-iodo-D-Tyr-OH is used in solid-phase peptide synthesis (SPPS). This process requires protecting the nucleophilic side-chains of amino acids to prevent undesired modifications .

- Methods of Application : The Fmoc-3-iodo-D-Tyr-OH is incorporated into the peptide chain during the synthesis process. The side-chain protecting groups are removed after the peptide chain assembly on the solid support is complete .

- Results or Outcomes : The use of Fmoc-3-iodo-D-Tyr-OH in SPPS allows for the production of peptides with high yield and purity. It also enables a significantly reduced TFA concentration to quantitatively detach the peptide from the solid support .

Application in the Synthesis of Bi-aryl Tyrosine Derivatives

- Scientific Field : Organic Chemistry .

- Summary of Application : Fmoc-3-iodo-D-Tyr-OH is used in the synthesis of bi-aryl tyrosine derivatives .

- Methods of Application : The Fmoc-3-iodo-D-Tyr-OH is subjected to Suzuki-Miyaura cross-coupling to produce the bi-aryl tyrosine derivative .

- Results or Outcomes : The Suzuki-Miyaura cross-coupling of Fmoc-3-iodo-D-Tyr-OH resulted in a novel bi-aryl tyrosine derivative .

Application in Peptide Cyclization

- Scientific Field : Biochemistry .

- Summary of Application : Fmoc-3-iodo-D-Tyr-OH is used in the cyclization of peptides containing m-iodotyrosine and tryptophan .

- Methods of Application : The cyclization is achieved via Pd-catalyzed C-H activation .

- Results or Outcomes : The cyclization of peptides containing m-iodotyrosine and tryptophan can be achieved using Fmoc-3-iodo-D-Tyr-OH .

Application in Anticancer Therapy

- Scientific Field : Biomedical Engineering .

- Summary of Application : Fmoc-3-iodo-D-Tyr-OH is used in the creation of nanoparticles for controlled chemo/photothermal combined anticancer therapy .

- Methods of Application : Nanoparticles co-assembled by Fmoc-3-iodo-D-Tyr-OH and Fmoc-Trp-OH are crosslinked by ultraviolet (UV) light irradiation. The anticancer drug doxorubicin (Dox) is adsorbed onto the crosslinked nanoparticles, subsequently coated by a tannic acid-iron complex, endowing the nanoparticles with glutathione-responsiveness and photothermal properties .

- Results or Outcomes : The nanoparticles allow for controlled release of Dox. A remarkable anticancer efficiency is obtained in vitro and in vivo in tumor-bearing mice thanks to the combined chemo- and photothermal treatment .

Application in the Synthesis of Dipeptidyl Peptidase I (Cathepsin C)

- Scientific Field : Biochemistry .

- Summary of Application : Fmoc-3-iodo-D-Tyr-OH is used in the synthesis of human recombinant pro-dipeptidyl peptidase I (cathepsin C) .

- Methods of Application : The specific methods of application are not detailed in the source, but it would typically involve peptide synthesis techniques .

- Results or Outcomes : The synthesis of human recombinant pro-dipeptidyl peptidase I (cathepsin C) can be achieved using Fmoc-3-iodo-D-Tyr-OH .

Application in Market Expansion

- Scientific Field : Market Research .

- Summary of Application : Fmoc-3-iodo-D-Tyr-OH is used in various applications, contributing to the expansion of its market .

- Methods of Application : The specific methods of application are not detailed in the source, but it would typically involve its use in various chemical and biochemical processes .

- Results or Outcomes : The use of Fmoc-3-iodo-D-Tyr-OH in various applications has led to an expansion of its market .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxy-3-iodophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20INO5/c25-20-11-14(9-10-22(20)27)12-21(23(28)29)26-24(30)31-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,21,27H,12-13H2,(H,26,30)(H,28,29)/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRJAMVZQFHAZAE-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)O)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=C(C=C4)O)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20INO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

529.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-3-iodo-D-Tyr-OH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Benzyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indole](/img/structure/B1442664.png)

![9-([1,1'-Biphenyl]-3-yl)-9H-carbazole](/img/structure/B1442678.png)